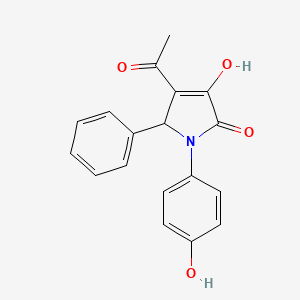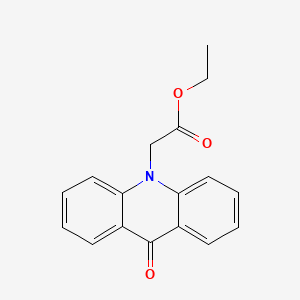
4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes both hydroxyl and acetyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an aldehyde and an amine.
Introduction of Hydroxyl and Acetyl Groups:
Phenyl Group Addition: The phenyl groups are introduced via Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the acetyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-3-hydroxy-1-(4-chlorophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both hydroxyl and acetyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research.
Eigenschaften
IUPAC Name |
3-acetyl-4-hydroxy-1-(4-hydroxyphenyl)-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(20)15-16(12-5-3-2-4-6-12)19(18(23)17(15)22)13-7-9-14(21)10-8-13/h2-10,16,21-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVXNHHRWCBABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(allylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5071582.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5071589.png)
![5-[(2-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5071592.png)
![ethyl 5-bromo-2-{[(4-propylphenyl)acetyl]oxy}benzoate](/img/structure/B5071607.png)
![methyl 6-ethyl-2-[(pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5071616.png)
![5-methyl-2-(1H-pyrrol-1-yl)-N-[2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5071625.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071628.png)

![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B5071641.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5071666.png)
![N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5071680.png)
![4-(BUTAN-2-YL)-N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5071683.png)
![diethyl 5-{[4-(4-methoxyphenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5071685.png)
